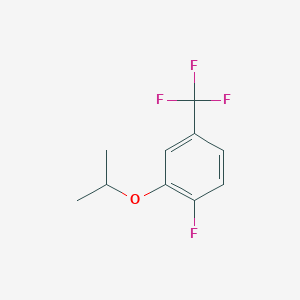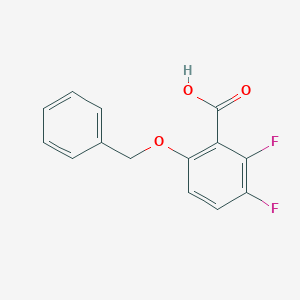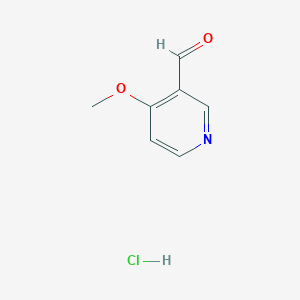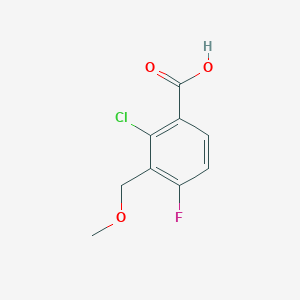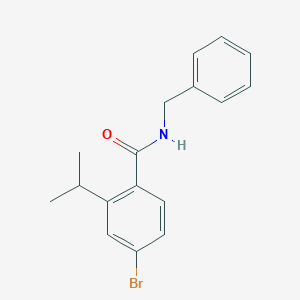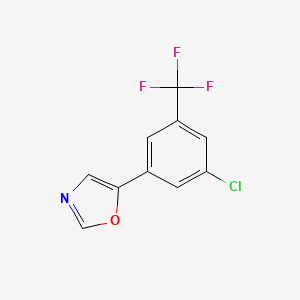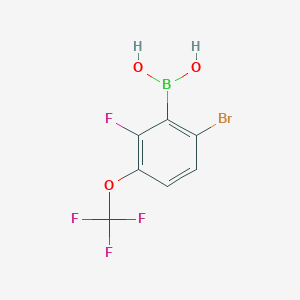
(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenyl ring. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
作用机制
Target of Action
Boronic acids, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid, which is a critical step in many chemical transformations . The protodeboronation of pinacol boronic esters, a class of compounds to which our compound belongs, is achieved using a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Boronic acids and their esters are generally known for their stability, which contributes to their bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds . In a specific application, the protodeboronation was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The compound is usually stable under normal conditions . . For instance, the protodeboronation process is sensitive to the presence of air and moisture . Therefore, these reactions are typically carried out under anhydrous conditions and in an inert atmosphere .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:
Fluorination: Fluorine can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethoxylation: The trifluoromethoxy group is often introduced using trifluoromethyl ethers or trifluoromethyl sulfonates under specific conditions.
Boronic Acid Formation: The final step involves the conversion of the phenyl ring to a boronic acid derivative, typically using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), water
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Resulting from oxidation of the boronic acid group
Alcohols: Produced via reduction reactions
科学研究应用
Chemistry
In chemistry, (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds essential in medicinal chemistry.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the synthesis of materials with specific functionalities.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the bromine, fluorine, and trifluoromethoxy groups, making it less reactive in certain coupling reactions.
(4-Bromo-2-fluorophenyl)boronic Acid: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.
(6-Bromo-2-fluoro-3-methoxyphenyl)boronic Acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic properties.
Uniqueness
(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of multiple electron-withdrawing groups (bromine, fluorine, trifluoromethoxy) on the phenyl ring. These groups enhance its reactivity in cross-coupling reactions and provide distinct electronic properties that are beneficial in the synthesis of complex organic molecules.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIDXAFXNSGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
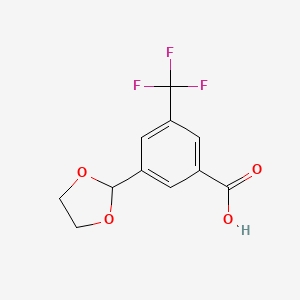
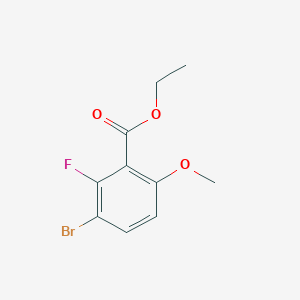
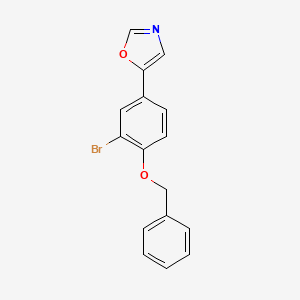
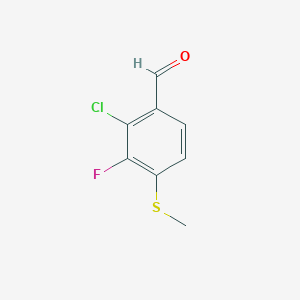
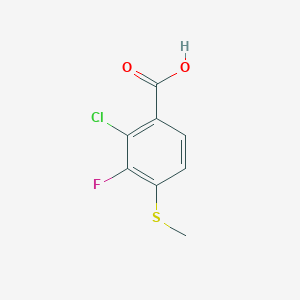
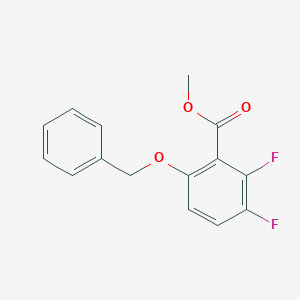
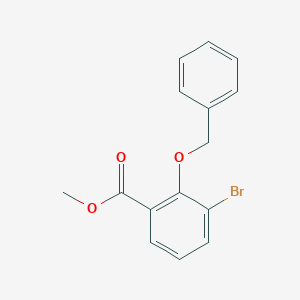
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)
